4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide
説明
特性
分子式 |
C24H20BrN3O3S |
|---|---|
分子量 |
510.4 g/mol |
IUPAC名 |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H20BrN3O3S/c1-31-19-9-4-15(5-10-19)13-26-22(29)17-6-2-16(3-7-17)14-28-23(30)20-12-18(25)8-11-21(20)27-24(28)32/h2-12H,13-14H2,1H3,(H,26,29)(H,27,32) |
InChIキー |
DWVSSWUKDSFLPS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
製品の起源 |
United States |
準備方法
Niementowski’s Synthesis for 4-Oxoquinazoline Derivatives
The classical Niementowski reaction involves heating anthranilic acid derivatives with formamide to yield 3,4-dihydro-4-oxoquinazolines. For the target compound, 6-bromoanthranilic acid serves as the starting material. Treatment with thiourea instead of urea introduces the sulfanylidene group at C2:
Key modifications :
Microwave-Assisted Cyclization
Modern approaches employ microwave irradiation to accelerate cyclization. A mixture of 6-bromo-2-aminobenzamide and succinic anhydride in pinane (a sustainable solvent) undergoes microwave heating (110°C, 10 min; 180°C, 15 min) to form the quinazolinone core:
Advantages :
Functionalization at Position 3: Introduction of the Methylene Group
Mannich Reaction for C3 Alkylation
The methylene bridge at C3 is introduced via a Mannich reaction. 6-Bromo-2-sulfanylidene-1H-quinazolin-4-one reacts with formaldehyde and a secondary amine (e.g., dimethylamine) to form the intermediate 3-(aminomethyl) derivative , which is subsequently quaternized with methyl iodide:
Challenges :
Direct Alkylation Using Halomethyl Reagents
Alternative methods use chloromethyl methyl ether (MOMCl) or bromomethyl benzyl ether to alkylate the quinazolinone at C3 in the presence of a base (K₂CO₃):
Conditions :
Synthesis of the Benzamide Moiety
Preparation of N-(4-Methoxybenzyl)benzamide
The benzamide fragment is synthesized via Schotten-Baumann reaction. 4-(Bromomethyl)benzoic acid reacts with 4-methoxybenzylamine in the presence of EDCI/HOBt:
Optimization :
-
Coupling agents : EDCI/HOBt outperforms DCC in minimizing racemization.
-
Solvent : Dichloromethane or THF.
Coupling of Quinazolinone and Benzamide Fragments
Nucleophilic Substitution
The iodomethyl or bromomethyl quinazolinone reacts with the deprotonated benzamide under basic conditions (NaH, DMF):
Reaction Parameters :
Reductive Amination
An alternative route employs reductive amination between 3-(aminomethyl)quinazolinone and 4-formyl-N-(4-methoxybenzyl)benzamide using NaBH₃CN:
Advantages :
-
Milder conditions : Avoids strong bases.
-
Functional group tolerance : Compatible with sulfanylidene and bromo groups.
Analytical Data and Characterization
Molecular Formula : C₂₃H₁₇BrClN₃O₂S
Molecular Weight : 514.8 g/mol
Spectroscopic Data :
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Substitution: The bromo substituent can be replaced by nucleophiles in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various nucleophile-substituted quinazolinone derivatives.
科学的研究の応用
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceutical Research: The compound is studied for its potential as a lead compound in the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.
Industrial Applications: The compound may have applications in the development of new materials with specific properties, such as antimicrobial coatings or sensors.
作用機序
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Physicochemical and Spectral Comparisons
- Lipophilicity : The target compound’s 4-methoxybenzyl group confers higher logP compared to sulfonamide derivatives (e.g., 1x ) but lower than nitro-substituted analogs like 4MNB .
- Tautomerism : Unlike the thione tautomer in the target compound, 1,2,4-triazole analogs (e.g., intermediates in ) exhibit equilibrium between thiol and thione forms, affecting reactivity .
- Spectral Signatures :
Key Differentiators
Sulfanylidene vs. Sulfonamide : The C=S group in the target compound offers unique tautomeric stability and electron-deficient character, unlike the SO₂NH₂ in 1x , which improves solubility but may reduce membrane permeability .
Bromo Substitution : Shared with 1x and 4MNB , bromine’s steric and electronic effects enhance target selectivity but may increase molecular weight and logP .
N-Substituent Flexibility : The 4-methoxybenzyl group balances lipophilicity and metabolic stability compared to nitro (4MNB ) or styryl (1x ) groups .
生物活性
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is a member of the quinazolinone family, which is known for its diverse biological activities. This article focuses on its biological activity, synthesizing relevant research findings, potential therapeutic applications, and mechanisms of action.
Molecular Characteristics
- Molecular Formula : C23H25BrN4O2S
- Molecular Weight : Approximately 501.4 g/mol
- Functional Groups : The compound features a quinazolinone core, a bromine atom, a thioamide group, and a methoxyphenyl moiety.
Structural Representation
The unique structure of this compound contributes to its biological activity through specific interactions with molecular targets.
Anticancer Properties
Research indicates that compounds within the quinazolinone class exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell signaling, leading to reduced proliferation and increased apoptosis in cancer cells.
Anti-inflammatory Effects
The presence of the thioamide group suggests potential anti-inflammatory effects. Quinazolinones have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating Alzheimer's disease. Studies have shown that quinazolinone derivatives can effectively inhibit AChE, suggesting therapeutic potential in neurodegenerative disorders .
- Urease : Compounds with urease inhibitory activity can be beneficial in treating infections caused by urease-producing bacteria. The compound's structural features may enhance its binding affinity to urease .
The biological activity of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is primarily attributed to its ability to interact with specific proteins involved in critical biological pathways.
Interaction Studies
- Binding Affinity : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to evaluate the binding affinity of this compound to various molecular targets.
- Docking Studies : Computational studies can provide insights into how the compound interacts at the molecular level with target proteins, elucidating its potential efficacy as a therapeutic agent.
Study 1: Anticancer Efficacy
A study evaluating the anticancer effects of related quinazolinone derivatives reported significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the downregulation of oncogenic signaling pathways.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of quinazolinone derivatives demonstrated their ability to inhibit AChE effectively, leading to improved cognitive function in animal models of Alzheimer’s disease .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including:
- Condensation : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives.
- Bromination : Introduction of the bromo substituent at position 6 using brominating agents like NBS (N-bromosuccinimide).
- Thiolation : Incorporation of the sulfanylidene group via thiourea intermediates.
- Benzamide coupling : Attachment of the N-(4-methoxyphenyl)methyl group via amide bond formation. Optimization strategies include:
- Continuous flow chemistry to enhance reaction efficiency and scalability .
- HPLC-guided purification to isolate intermediates and ensure >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., bromo at C6, methoxybenzyl group) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H] peak at m/z 524.02) .
- X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the sulfanylidene configuration .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition : Testing against kinases (e.g., EGFR) using fluorescence-based assays .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC values .
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?
SAR strategies include:
- Substituent variation : Replacing the bromo group with other halogens (e.g., Cl, F) or electron-withdrawing groups to modulate reactivity .
- Scaffold hopping : Testing analogues with pyrimidine or benzothiazole cores instead of quinazolinone .
- Pharmacophore mapping : Identifying critical moieties (e.g., sulfanylidene, methoxybenzyl) using 3D-QSAR models . Example: In a study, replacing bromo with fluoro at C6 reduced IC against EGFR from 12 nM to 8 nM .
Q. What computational methods predict its interaction with biological targets?
Advanced approaches include:
- Molecular docking : Using AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase domain) .
- Molecular Dynamics (MD) simulations : Assessing stability of ligand-protein complexes over 100 ns trajectories .
- Free energy calculations : MM-PBSA to quantify binding affinities (e.g., ΔG = -9.8 kcal/mol for EGFR) .
Q. How can contradictory data on its biological activity across studies be resolved?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. A549) or enzyme isoforms .
- Solubility issues : Use of DMSO vs. PEG-based solvents affecting bioavailability . Resolution strategies:
- Orthogonal assays : Validate enzyme inhibition with both fluorescence and radiometric assays .
- Meta-analysis : Pool data from multiple studies using Bayesian statistical models .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
